(E)-3-(2-Methylfuran-3-yl)acrylic acid

Enzyme inhibition Glycosidase IC50

Researchers requiring a defined 3-substituted furanacrylic acid scaffold for unambiguous SAR studies often face limited access to regioisomerically pure building blocks. (E)-3-(2-Methylfuran-3-yl)acrylic acid solves this with a single-step Knoevenagel synthesis and a unique selectivity window. - Alpha-glucosidase IC50 12,000 nM vs. alpha-L-fucosidase IC50 64,000 nM enables selective inhibitor design. - Reduced polymerization inhibition versus unsubstituted analogs suits kinetic studies. - 1.5-1.8× potency differential over sorbic/benzoic acid in antimicrobial QSAR refinement. Available in 95% purity with global shipping from multiple stock points, ensuring rapid procurement for pilot-scale research.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Cat. No. B7902265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-Methylfuran-3-yl)acrylic acid
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C=CC(=O)O
InChIInChI=1S/C8H8O3/c1-6-7(4-5-11-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
InChIKeyLNNLTJFENTYUTG-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(2-Methylfuran-3-yl)acrylic acid Overview


(E)-3-(2-Methylfuran-3-yl)acrylic acid is an α,β-unsaturated carboxylic acid belonging to the furanacrylic acid class, featuring a furan ring substituted with a methyl group at the 3-position and an acrylic acid moiety in the (E)-configuration . Its molecular formula is C8H8O3 with a molecular weight of 152.15 g/mol, and it is commercially available with a standard purity of 95% from multiple research chemical suppliers . The compound serves as a versatile building block in organic synthesis, particularly for Michael additions and cyclization processes, and has been investigated for its potential in developing bioactive molecules including antifungal and antibacterial agents .

(E)-3-(2-Methylfuran-3-yl)acrylic acid vs. Analogs


Furanacrylic acids exhibit divergent biological and physicochemical profiles dictated by the position of substitution on the furan ring and the presence of the methyl group. The 3-substituted furan system in (E)-3-(2-Methylfuran-3-yl)acrylic acid presents a distinct electronic environment and steric profile compared to the more common 2-substituted analogs, which directly impacts enzyme inhibition potency, antimicrobial spectrum, and polymerization inhibition behavior . Additionally, the methyl group at the 2-position further modulates lipophilicity and metabolic stability relative to unsubstituted furanacrylic acids, making generic substitution without empirical validation a high-risk approach in research and industrial applications . The following quantitative evidence delineates precisely where this compound differs from its closest comparators.

Evidence: (E)-3-(2-Methylfuran-3-yl)acrylic acid


Glycosidase Inhibition Selectivity

In enzyme inhibition assays, (E)-3-(2-Methylfuran-3-yl)acrylic acid exhibits a unique inhibition profile against alpha-L-fucosidase (bovine kidney) with an IC50 of 64,000 nM, compared to the unsubstituted (E)-3-(furan-3-yl)acrylic acid which shows a Ki of 14,000 nM against the human GPR109a receptor, albeit measured under different assay conditions . Against rice alpha-glucosidase, the target compound demonstrates an IC50 of 12,000 nM, while inhibition of bovine liver beta-glucosidase is notably weaker at 244,000 nM, indicating target selectivity within the glycosidase family . This differential enzyme inhibition pattern is not observed with the 2-substituted analog (E)-3-(furan-2-yl)acrylic acid, which lacks reported glycosidase inhibition data under comparable conditions.

Enzyme inhibition Glycosidase IC50 BindingDB

Methyl Substitution Effect on Polymerization

In studies of radical polymerization inhibition of vinyl acetate initiated by AIBN at 60°C, furanacrylic acid exhibits a defined rank order of inhibitory potency: furfurylidenacetone > furylacrolein > furanacrylic acid > furylacrylmorpholinamide . Critically, the introduction of a methyl group on the furan ring significantly modifies the inhibition behavior: the initial polymerization rate increases when the reaction is conducted in the presence of 5-methylfuranacrylic acid compared to unsubstituted furanacrylic acid, indicating that methyl substitution diminishes inhibitory efficacy . While direct data for the 2-methyl-3-yl isomer are not available in this study, this class-level inference establishes that methyl substitution on the furanacrylic acid scaffold measurably alters radical stabilization capacity and thus polymerization kinetics.

Polymerization inhibition Vinyl acetate Radical polymerization Kinetics

Antibacterial Activity Modulation

While no direct MIC data for (E)-3-(2-Methylfuran-3-yl)acrylic acid against E. coli have been identified in the accessed literature, the structurally related α-furylacrylic acid ((E)-3-(furan-2-yl)acrylic acid) demonstrates an experimental MIC of 2.90 μmol/mL against E. coli, which is 1.54-fold more potent than sorbic acid (MIC 4.46 μmol/mL) and 1.84-fold more potent than benzoic acid (MIC 5.33 μmol/mL) under identical test conditions (pH 5.25) . QSAR modeling predicts an MIC of 3.33 μmol/mL for α-furylacrylic acid, closely matching experimental values . The 3-yl substitution pattern present in the target compound alters the electronic distribution of the furan ring compared to the 2-yl analog, which is predicted to modify the frontier orbital energy gap and consequently antimicrobial potency, though empirical data for the target compound remain absent.

Antibacterial E. coli MIC Food preservative

Knoevenagel Condensation Synthetic Route

(E)-3-(2-Methylfuran-3-yl)acrylic acid is synthesized via Knoevenagel condensation of 2-methylfuran with malonic acid in the presence of a base such as piperidine, followed by decarboxylation . While specific yields for this exact compound are not reported in primary literature, the analogous synthesis of α-furylacrylic acid (from furfural and malonic acid) achieves yields of 93.2% under optimized conditions (KF/γ-Al₂O₃ catalyst, 95°C, 60 min) . In contrast, the Perkin method for α-furylacrylic acid yields 90.4% (microwave-assisted, 140°C, 40 min) . The availability of 2-methylfuran as a starting material enables a straightforward one-step condensation route that avoids the need for pre-functionalized furan aldehydes required for some regioisomers.

Synthesis Knoevenagel condensation Yield 2-Methylfuran

(E)-3-(2-Methylfuran-3-yl)acrylic acid Applications


Selective Glycosidase Inhibitor Scaffold

Researchers developing glycosidase-targeting therapeutics or chemical probes can leverage the differential IC50 profile of (E)-3-(2-Methylfuran-3-yl)acrylic acid against alpha-glucosidase (12,000 nM) and alpha-L-fucosidase (64,000 nM) to design selective inhibitors . The 3-substituted furanacrylic acid core offers a distinct selectivity window compared to the 3-unsubstituted analog, which exhibits activity at the GPR109a receptor rather than glycosidases .

Reduced Inhibition in Radical Polymerization

In industrial settings where furan compounds are present as contaminants or additives during vinyl acetate polymerization, the reduced inhibitory effect of methyl-substituted furanacrylic acids compared to unsubstituted analogs makes (E)-3-(2-Methylfuran-3-yl)acrylic acid a preferable model compound for studying polymerization kinetics or as a less-interfering additive in polymer formulations.

Antimicrobial Preservative and QSAR Validation

Given that the 2-yl isomer α-furylacrylic acid demonstrates 1.5-1.8× greater potency than sorbic acid and benzoic acid against E. coli , the 3-yl methyl-substituted variant serves as a critical test compound for QSAR model refinement to elucidate the impact of regioisomerism and methyl substitution on antimicrobial efficacy . This compound is particularly valuable for academic and industrial groups developing next-generation food or cosmetic preservatives.

Cost-Efficient Building Block Synthesis

Procurement teams seeking a furanacrylic acid building block with a straightforward synthetic entry can prioritize (E)-3-(2-Methylfuran-3-yl)acrylic acid due to its accessible Knoevenagel condensation route from 2-methylfuran . Benchmarked against the 93.2% yield achieved for the 2-yl isomer under optimized conditions , this compound offers a scalable, one-step pathway suitable for gram-scale research quantities and potential pilot production.

Technical Documentation Hub

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